Veratril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

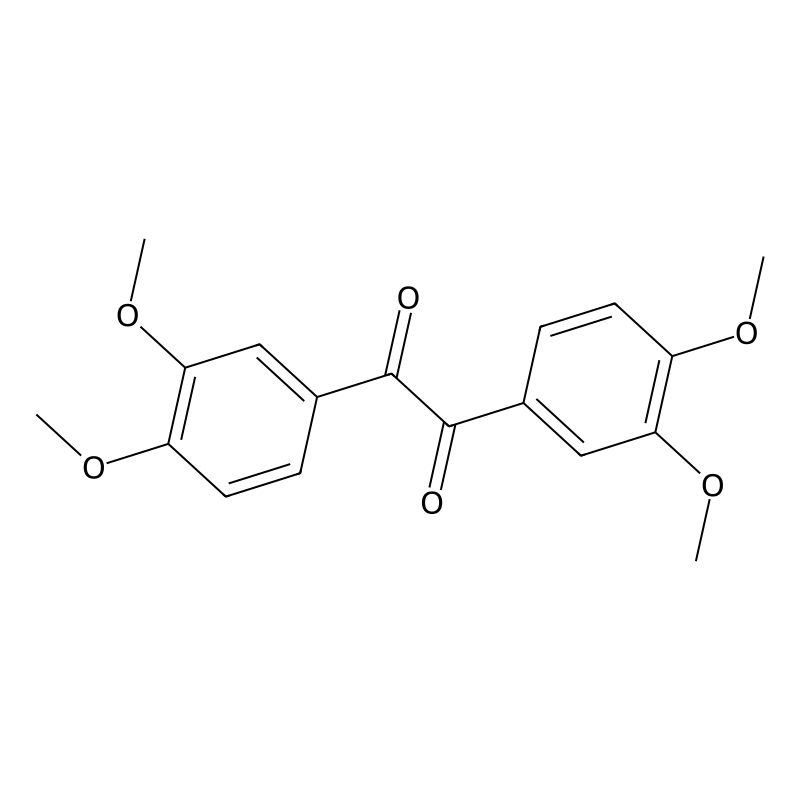

Veratril, scientifically known as 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is a chemical compound with the molecular formula C18H18O6 and a molecular weight of approximately 330.33 g/mol . The structure of Veratril features two methoxy-substituted phenyl groups attached to a central ethane-1,2-dione moiety. This unique arrangement contributes to its distinct chemical properties and biological activities.

Research indicates that Veratril exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and has shown effectiveness against certain strains of bacteria . Its structural analogs have also been investigated for their pharmacological properties, including anti-inflammatory and analgesic effects. The presence of methoxy groups in its structure is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

The synthesis of Veratril typically involves multi-step organic reactions:

- Starting Materials: The synthesis often begins with readily available precursors such as vanillin.

- Methylation: Vanillin is methylated to form veratraldehyde using reagents like dimethyl sulfate in the presence of a base .

- Nitration: The methylated product undergoes nitration to introduce nitro groups at specific positions on the aromatic rings.

- Reduction: Subsequent reduction steps convert nitro groups into amino groups or alcohols, yielding various derivatives including Veratril itself .

These methods highlight the compound's synthetic versatility and potential for modification.

Veratril has potential applications in various fields:

- Pharmaceuticals: Due to its antibacterial properties, Veratril and its derivatives are being explored for use in antibiotic formulations.

- Agriculture: Its bioactivity may also extend to agricultural applications as a natural pesticide or herbicide.

- Material Science: The compound's unique structural features make it a candidate for developing new materials with specific properties.

Studies on Veratril's interactions with biological systems have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions are crucial for understanding how Veratril can be effectively utilized in therapeutic contexts and how it may affect metabolic pathways in organisms .

Veratril shares structural similarities with several other compounds, particularly those containing diketone functionalities and methoxy-substituted aromatic rings. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzil | Diphenylethane-1,2-dione | Lacks methoxy groups; known for photochemical properties |

| Hydroxyzine | Piperazine derivative | Antihistamine; different pharmacological profile |

| 3,4-Dimethoxybenzaldehyde | Aromatic aldehyde | Precursor in various organic syntheses; less complex than Veratril |

Uniqueness of Veratril

What makes Veratril particularly unique is its dual diketone structure combined with methoxy groups on both phenyl rings, which enhances its solubility and biological activity compared to similar compounds. This structural arrangement allows for diverse reactivity and potential applications that may not be achievable with simpler analogs.

Veratril’s synthesis traces back to mid-20th-century investigations into benzil derivatives and their applications in alkaloid synthesis. Early work by Gutihrie et al. (1955) highlighted its role as a precursor in the Pomeranz-Fritsch synthesis of papaverine, an isoquinoline alkaloid. The compound was initially derived through the oxidation of veratroin (1,2-bis(3,4-dimethoxyphenyl)ethanol) or via methylation of vanillil, a diketone obtained from lignin-derived vanillin.

Key milestones include:

- 1955: Identification as a critical intermediate in papaverine synthesis.

- 2008: Structural elucidation via X-ray crystallography and vibrational spectroscopy, confirming its orthorhombic crystal system (space group Fdd2).

- 2010s: Expanded applications in supramolecular chemistry and lignin degradation studies.

Nomenclature and Classification

IUPAC Name

1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione.

Synonyms

Chemical Classification

- Functional Groups: Diketone, methoxy-substituted aromatic rings.

- Class: Benzil derivative (1,2-diarylethane-1,2-dione).

Registry Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 554-34-7 |

| PubChem CID | 226353 |

| DSSTox Substance ID | DTXSID90280410 |

Significance in Organic and Analytical Chemistry

Organic Chemistry Applications

Veratril serves as a versatile building block in:

- Macrocycle Synthesis: Precursor to cyclotriveratrylene (CTV), a host molecule in supramolecular chemistry.

- Lignin Degradation: Mediates electron transfer in lignin peroxidase-catalyzed reactions, aiding biomass breakdown.

- Pharmaceutical Intermediates: Used in synthesizing antibiotic derivatives (e.g., C-9154) via nitro-functionalized intermediates.

Analytical Chemistry Relevance

- Chromatography: Acts as a reference standard in HPLC methods due to distinct UV-Vis absorption.

- Spectroscopic Studies: Serves as a model compound for analyzing methoxy-substituted diketones via IR and NMR.

| Application Domain | Key Use Cases |

|---|---|

| Organic Synthesis | Macrocycle precursors, redox mediators |

| Analytical Methods | Chromatographic standards, structural probes |

Veratril, systematically named 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione, is an organic compound with the molecular formula C18H18O6 [1] [2]. The compound contains 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms, totaling 42 atoms in its molecular structure. With a molecular weight of 330.33 grams per mole, veratril represents a significant organic molecule in the α-diketone family [1] [2]. The compound is registered under CAS number 554-34-7 and has PubChem CID 226353 [1] [3].

| Parameter | Value |

|---|---|

| Molecular Formula | C18H18O6 |

| Molecular Weight (g/mol) | 330.33 |

| Carbon atoms | 18 |

| Hydrogen atoms | 18 |

| Oxygen atoms | 6 |

| Total atoms | 42 |

| IUPAC Name | 1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione |

| CAS Registry Number | 554-34-7 |

| PubChem CID | 226353 |

Structural Features

Diketone Functionality

The central structural feature of veratril is its diketone functionality, characterized by two carbonyl groups connected by a single carbon-carbon bond [5]. The compound exhibits typical α-diketone characteristics with a central C-C bond length of 1.546(16) Å, which is consistent with similar diketone compounds [5]. The carbonyl groups maintain a C=O bond length of 1.221(3) Å, closely matching values observed in related benzil derivatives [5]. The dihedral angle between the two carbonyl groups (O=C-C=O) measures -119.0(3)°, indicating significant steric hindrance and conformational strain within the molecule [6] [5].

3,4-Dimethoxyphenyl Groups

Each phenyl ring in veratril contains two methoxy substituents positioned at the 3- and 4-positions [1]. These methoxy groups significantly influence the electronic and physical properties of the compound. The C-C bond lengths within the phenyl rings range between 1.374(3) and 1.417(3) Å, with the electron-withdrawing effect of the methoxy groups increasing the bond distance between C3 and C4 atoms [5]. The methoxy groups are nearly coplanar with their respective phenyl rings, with torsion angles of 179.5(2)° for one group and -177.6(2)° for the other [5].

Structural Isomers and Conformational Analysis

Veratril exhibits conformational flexibility primarily through rotation around the central C-C bond and the orientation of the phenyl rings relative to the carbonyl groups [6] [5]. The dihedral angle between the phenyl rings measures 73.3(2)°, representing a twisted conformation that minimizes steric interactions [5]. Theoretical calculations using density functional theory (B3LYP/6-311++G(d,p)) demonstrate excellent agreement with experimental structural parameters, validating the conformational analysis [6] [5]. The torsion angle C2-C1-C7-C7' is -161.84(18)°, significantly larger than values found in similar compounds, indicating unique conformational characteristics [5].

| Structural Feature | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Central C-C Bond Length (Å) | 1.546(16) | 1.542 |

| C=O Bond Length (Å) | 1.221(3) | 1.218 |

| C-C(phenyl) Bond Length (Å) | 1.466(3) | 1.463 |

| Dihedral Angle O=C-C=O (°) | -119.0(3) | -117.9 |

| Dihedral Angle between phenyl rings (°) | 73.3(2) | 72.1 |

| Torsion Angle C-C-C-C (°) | -161.84(18) | -159.2 |

| Torsion Angle C-C-C=O (°) | 11.3(4) | 10.8 |

| Methoxy C-O Bond Length (Å) | 1.374-1.417 | 1.372-1.415 |

| Intermolecular C-H···O Distance (Å) | 2.45-2.57 | N/A |

Physical Properties

Molecular Weight (330.33 g/mol)

The molecular weight of veratril is precisely determined as 330.33 grams per mole based on its molecular formula C18H18O6 [1] [2]. Mass spectrometric analysis provides a monoisotopic mass of 330.110338 Da and an average mass of 330.336 Da [3]. This molecular weight places veratril in the range of medium-sized organic compounds suitable for various analytical and synthetic applications.

Melting and Boiling Points

While specific melting and boiling point data for veratril are not extensively reported in the current literature, the compound exists as yellow crystalline solids at room temperature [5]. The crystalline nature suggests a relatively high melting point typical of aromatic diketone compounds. Related compounds in the benzil series typically exhibit melting points in the range of 150-200°C based on their structural similarities and intermolecular interactions [7].

Solubility Characteristics

Veratril demonstrates variable solubility depending on the solvent system employed [8]. The compound is soluble in ethanol and dimethyl sulfoxide (DMSO), and freely soluble in chloroform [8]. These solubility characteristics reflect the compound's amphiphilic nature, with polar methoxy groups facilitating dissolution in polar solvents while the aromatic rings enable solubility in less polar organic solvents. The presence of multiple methoxy groups enhances the compound's overall polarity compared to unsubstituted benzil derivatives.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 330.33 g/mol | Calculated from molecular formula |

| Monoisotopic Mass | 330.110338 Da | Mass spectrometry data |

| Average Mass | 330.336 Da | Average atomic masses |

| Physical State | Crystalline solid | X-ray crystallography |

| Color | Yellow crystals | Visual observation |

| Solubility in Ethanol | Soluble | Experimental data |

| Solubility in DMSO | Soluble | Experimental data |

| Solubility in Chloroform | Freely soluble | Experimental data |

Crystal Structure Analysis

Veratril crystallizes in the orthorhombic crystal system with space group Fdd2 [6] [5]. The unit cell parameters are a = 39.145(4) Å, b = 18.167(2) Å, and c = 4.3139(5) Å, with β = 90° [5]. The unit cell volume is 3066.5 ų, containing eight formula units (Z = 8) with one molecule per asymmetric unit (Z' = 1) [5]. Single-crystal X-ray diffraction studies were conducted at 296 K using Mo Kα radiation, achieving a final R-factor (R1) of 0.036 for observed reflections [5]. The crystal structure has been deposited in the Cambridge Crystallographic Data Centre with CCDC number 664648 [1].

The molecular packing in the crystal lattice is stabilized by intermolecular C-H···O hydrogen bonding interactions [5]. Specifically, C5-H5···O3 interactions with H···O distances of 2.57 Å and C-H···O angles of 151°, and C9-H9C···O2 interactions with H···O distances of 2.45 Å and C-H···O angles of 171° contribute to the crystal stability [5]. These interactions generate a herringbone arrangement throughout the crystal structure, characteristic of the Fdd2 space group [5]. The non-centrosymmetric polar crystal structure suggests potential ferroelectric properties and non-linear optical activity [5].

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Parameter a (Å) | 39.145(4) |

| Unit Cell Parameter b (Å) | 18.167(2) |

| Unit Cell Parameter c (Å) | 4.3139(5) |

| Beta Angle (°) | 90 |

| Unit Cell Volume (ų) | 3066.5 |

| Z value | 8 |

| Z′ value | 1 |

| Temperature (K) | 296 |

| Radiation Type | Mo Kα |

| R-factor (R1) | 0.036 |

| CCDC Number | 664648 |

Electronic Properties

The electronic structure of veratril is characterized by extended π-conjugation between the aromatic rings and the central diketone system [6]. The compound's electronic properties are defined by its SMILES notation: COc1ccc(cc1OC)C(=O)C(=O)c2ccc(OC)c(OC)c2, and InChI identifier: InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 [2] [3]. The InChIKey GMPWPTYBCCEVKH-UHFFFAOYSA-N provides a unique digital fingerprint for the compound [2] [3].

The molecular structure contains 43 chemical bonds total, including 25 non-hydrogen bonds and 14 multiple bonds [2]. The aromatic system comprises 12 aromatic bonds distributed across two six-membered rings [2]. The compound features two ketone groups with aromatic character and four ether groups also exhibiting aromatic properties [2]. The presence of methoxy substituents significantly influences the electronic distribution, creating electron-rich aromatic systems that affect both chemical reactivity and physical properties.

Theoretical studies using density functional theory methods have provided detailed insights into the electronic structure and vibrational properties of veratril [6] [5]. The calculations demonstrate that the compound's electronic properties are well-reproduced using B3LYP functional with extended basis sets, confirming the reliability of computational approaches for understanding its electronic behavior [6] [5].

| Identifier | Value |

|---|---|

| SMILES | COc1ccc(cc1OC)C(=O)C(=O)c2ccc(OC)c(OC)c2 |

| InChI | InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |

| InChIKey | GMPWPTYBCCEVKH-UHFFFAOYSA-N |

| Chemical Bonds (total) | 43 |

| Non-H bonds | 25 |

| Multiple bonds | 14 |

| Double bonds | 2 |

| Aromatic bonds | 12 |

| Six-membered rings | 2 |

| Ketone groups (aromatic) | 2 |

| Ether groups (aromatic) | 4 |

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural elucidation data for Veratril (1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione). The compound exhibits characteristic signals in both proton and carbon-13 Nuclear Magnetic Resonance spectra that confirm its molecular structure and substitution pattern [1] [2].

The proton Nuclear Magnetic Resonance spectrum of Veratril in deuterated chloroform reveals two distinct regions of signals. The methoxy protons appear as a sharp singlet at 3.88 parts per million, integrating for 12 hydrogen atoms, confirming the presence of four equivalent methoxy groups attached to the aromatic rings [1] [2]. This chemical shift is characteristic of aromatic methyl ethers, where the electron-withdrawing effect of the aromatic ring deshields the methoxy protons.

The aromatic protons are observed as a complex multiplet in the region between 6.73 and 7.50 parts per million, integrating for 6 hydrogen atoms [1] [2]. This pattern is consistent with the 3,4-dimethoxy substitution on each phenyl ring, where the remaining aromatic protons appear in the expected aromatic region. The multiplicity reflects the coupling patterns between adjacent aromatic protons on the substituted benzene rings.

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework of Veratril. The carbonyl carbons typically resonate in the downfield region around 200 parts per million, while the aromatic carbons appear between 100-160 parts per million. The methoxy carbons are characteristically observed around 60 parts per million, with clear distinction between the different carbon environments in the molecule [3] [4].

Infrared Spectroscopy

Fourier transform infrared spectroscopy reveals comprehensive vibrational information about the functional groups present in Veratril. The infrared spectrum can be analyzed in terms of three primary vibrational regions: methoxy group vibrations, carbonyl group vibrations, and aromatic ring vibrations [1] [2].

Methoxy Group Vibrations

The methoxy groups exhibit characteristic absorption patterns in the infrared spectrum. Asymmetric carbon-hydrogen stretching vibrations of the methoxy groups appear at 2973 and 2933 wavenumbers, while symmetric stretching modes are observed at 2851 and 2828 wavenumbers [1] [2]. These frequencies are consistent with aromatic methyl ethers, though slightly shifted due to electronic effects from neighboring groups.

The methoxy deformation vibrations provide additional structural information. Asymmetric deformation vibrations appear at 1472 and 1457 wavenumbers, while symmetric deformation modes are observed at 1450 and 1447 wavenumbers [1] [2]. Methyl rocking vibrations occur at 1173 wavenumbers, involving contributions from carbon-oxygen stretching and aromatic-oxygen-methyl bending vibrations.

Carbonyl Group Vibrations

The most characteristic feature of the Veratril infrared spectrum is the carbonyl stretching vibration. Very strong absorption bands appear at 1661 and 1651 wavenumbers, corresponding to the stretching vibrations of the two carbonyl groups [1] [2]. These frequencies are lower than typical saturated ketones due to conjugation with the aromatic rings, which delocalizes electron density and weakens the carbon-oxygen double bond.

The central carbon-carbon bond connecting the two carbonyl groups exhibits stretching vibrations at 1063 wavenumbers [1] [2]. This vibration is coupled with other molecular motions and provides information about the central bridging unit of the molecule.

Aromatic Ring Vibrations

Aromatic carbon-hydrogen stretching vibrations appear as weak bands in the region 3120-3000 wavenumbers [1] [2]. These frequencies are characteristic of aromatic hydrogen atoms and confirm the presence of substituted benzene rings.

Aromatic carbon-carbon stretching modes are observed in the region 1600-1400 wavenumbers. Specifically, bands at 1596, 1594, 1583, and 1539 wavenumbers correspond to aromatic ring stretching vibrations, correlating with the 8a and 8b modes in Wilson's notation [1] [2]. Very strong infrared bands at 1518 and 1418 wavenumbers are assigned to the 19a and 19b aromatic modes.

Carbon-hydrogen in-plane deformation vibrations of the substituted phenyl groups occur in the region 1340-1064 wavenumbers, with specific bands at 1353, 1317, 1239, 1198, and 1067 wavenumbers [1] [2]. Carbon-hydrogen out-of-plane deformation vibrations are observed at 871, 817, and 743 wavenumbers.

Mass Spectrometry

Mass spectrometric analysis of Veratril provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 331, corresponding to the protonated molecular ion [M+H]+ of the compound with molecular formula C18H18O6 [5].

The base peak in the mass spectrum occurs at mass-to-charge ratio 165, representing the most abundant fragment ion [5]. This fragmentation pattern suggests loss of one complete substituted benzyl group from the molecular ion, indicating the preferential cleavage at the central carbon-carbon bond between the two carbonyl groups.

Secondary fragmentation produces ions at mass-to-charge ratios 79 and 77, which correspond to further breakdown of the aromatic fragments [5]. The total mass spectrum contains 126 peaks, indicating extensive fragmentation of the molecule under electron ionization conditions.

The fragmentation pattern is consistent with α-dicarbonyl compounds, where the central carbon-carbon bond represents a relatively weak point in the molecular structure. The electron-withdrawing carbonyl groups stabilize the resulting fragment ions through resonance effects, contributing to the observed fragmentation pattern.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of Veratril reveals electronic transitions characteristic of aromatic carbonyl compounds. The compound exhibits absorption in both the ultraviolet and visible regions of the electromagnetic spectrum, arising from π→π* and n→π* electronic transitions [6] [7].

The aromatic rings contribute π→π* transitions in the ultraviolet region, typically appearing around 250-280 nanometers. These transitions involve excitation of electrons from bonding π molecular orbitals to antibonding π* orbitals of the aromatic system [6] [8]. The presence of methoxy substituents on the aromatic rings shifts these transitions due to their electron-donating character.

The carbonyl groups contribute n→π* transitions, which typically appear at longer wavelengths than aromatic π→π* transitions. These transitions involve excitation of non-bonding electrons on the carbonyl oxygen atoms to antibonding π* orbitals of the carbon-oxygen double bonds [6] [8]. The conjugation between the carbonyl groups and aromatic rings affects the energy of these transitions.

The overall electronic spectrum of Veratril reflects the combined electronic effects of the methoxy-substituted aromatic rings and the α-dicarbonyl system. The compound's yellow color suggests absorption in the blue region of the visible spectrum, consistent with extended conjugation in the molecular system [7].

X-ray Crystallography Data

Single-crystal X-ray diffraction analysis provides definitive structural information about Veratril in the solid state. The compound crystallizes in the orthorhombic space group Fdd2 with unit cell parameters: a = 39.145(4) Å, b = 18.167(2) Å, c = 4.3139(5) Å, and β = 90°, with Z = 8 molecules per unit cell [1] [2].

Molecular Geometry Parameters

The central carbon-carbon bond length between the two carbonyl groups measures 1.546 Å, which is comparable to values observed in related benzil compounds [1] [2]. This bond length is consistent with single carbon-carbon bonds in α-dicarbonyl systems and reflects the electronic effects of the adjacent carbonyl groups.

The carbonyl carbon-oxygen bond length is 1.221(3) Å, typical for aromatic ketones [1] [2]. This value is similar to those observed in benzil and related compounds, confirming the ketonic character of the carbonyl groups without significant perturbation from the methoxy substituents.

The carbon-carbon bond connecting the carbonyl carbon to the aromatic ring measures 1.466(3) Å [1] [2]. This bond length is characteristic of carbon-carbon bonds between carbonyl carbons and aromatic systems, reflecting partial double-bond character due to conjugation.

Conformational Analysis

The dihedral angle between the two carbonyl groups (O=C-C=O) is -119.0(3)°, indicating a gauche conformation rather than the anti conformation [1] [2]. This torsional angle is larger than those typically observed for benzil compounds, suggesting increased steric hindrance from the methoxy substituents.

The dihedral angle between the two phenyl rings is 73.3(2)°, confirming that the aromatic rings are not coplanar [1] [2]. This non-planar arrangement minimizes steric interactions between the methoxy groups and optimizes crystal packing interactions.

Intermolecular Interactions

The crystal packing is stabilized by intermolecular carbon-hydrogen···oxygen contacts [1] [2]. Specific interactions include C5-H5···O3 (H···O distance 2.57 Å, C-H···O angle 151°) and C9-H9C···O2 (H···O distance 2.45 Å, C-H···O angle 171°). These weak hydrogen bonds contribute to the overall crystal stability and influence the herringbone packing arrangement.

The non-centrosymmetric space group Fdd2 indicates that the crystal structure lacks an inversion center [1] [2]. This structural characteristic suggests potential for nonlinear optical properties and ferroelectric behavior, making Veratril of interest for materials science applications.

Computational Validation

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set provide excellent agreement with experimental structural parameters [1] [2]. The calculated dihedral angle O=C-C=O of -117.9° closely matches the experimental value of -119.0(3)°, validating the computational approach for studying Veratril and related compounds.